(E)-tert-Butyl 4-bromobut-2-enoate (CAS: 86606-04-4): A Technical Guide for Advanced Synthesis
(E)-tert-Butyl 4-bromobut-2-enoate (CAS: 86606-04-4): A Technical Guide for Advanced Synthesis
Introduction: A Versatile C4 Building Block
(E)-tert-Butyl 4-bromobut-2-enoate is a bifunctional reagent of significant interest in modern organic synthesis, particularly within pharmaceutical and materials science research. Its structure, incorporating an α,β-unsaturated ester and a reactive allylic bromide, provides two distinct points for chemical modification. This duality makes it a powerful C4 building block for constructing complex molecular architectures. The tert-butyl ester group offers steric protection against hydrolysis and can be selectively removed under acidic conditions, a feature highly valued in multi-step synthetic campaigns. This guide provides an in-depth exploration of its synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical & Safety Profile
For optimal stability, (E)-tert-Butyl 4-bromobut-2-enoate should be stored at 2-8°C under an inert atmosphere and protected from light.[1][2][3] The compound is a versatile synthetic intermediate, but it demands careful handling due to its hazardous nature.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 86606-04-4 | [1][2][4] |
| Molecular Formula | C₈H₁₃BrO₂ | [1][2][5] |
| Molecular Weight | 221.09 g/mol | [2][5] |
| Appearance | Colorless to light yellow liquid or white crystalline powder | [1][3][5] |
| Melting Point | ~70-75 °C | [1] |
| Purity | ≥95% (typical) | [1][5] |
| Solubility | Soluble in hexanes, ethyl acetate, and other non-polar/slightly polar organic solvents | [1] |
| SMILES | CC(C)(C)OC(=O)\C=C\CBr | [2] |
Table 2: Hazard Identification and Safety Precautions
| Hazard | GHS Classification & Statement | Precautionary Measures & PPE | Source(s) |
| Skin Corrosion | Category 1B: H314 - Causes severe skin burns and eye damage. | Wear protective gloves, protective clothing, and eye/face protection. Wash skin thoroughly after handling. | [1][6] |
| Eye Damage | Category 1: H318 - Causes serious eye damage. | Wear chemical splash-resistant safety glasses or goggles. An eyewash fountain should be readily available. | [1][6] |
| Handling | Not specified | Use only with adequate general and local exhaust ventilation. Avoid breathing fumes. Open and handle container with care. | [6][7] |
| First Aid | IF ON SKIN: Remove all contaminated clothing. Rinse skin with water. IF IN EYES: Rinse cautiously with water for several minutes. Immediately call a poison center or doctor. | Immediately flush skin or eyes with running water for at least 15 minutes. Seek immediate medical attention. | [6][8] |
Synthesis: Allylic Bromination Pathway
The most logical and established route to (E)-tert-Butyl 4-bromobut-2-enoate is via the free-radical allylic bromination of its precursor, tert-butyl crotonate. This reaction selectively installs a bromine atom on the carbon adjacent to the double bond.[7] The reagent of choice for this transformation is N-Bromosuccinimide (NBS), which serves as a source of bromine radicals when initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN).[9] The key advantage of using NBS is that it maintains a very low concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) throughout the reaction, which suppresses competing electrophilic addition to the alkene.[7][8]
Representative Experimental Protocol: Synthesis
This protocol is a representative method adapted from established principles of allylic bromination.[7][9]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add tert-butyl crotonate (1.0 equiv.), N-Bromosuccinimide (1.1 equiv.), and a catalytic amount of AIBN (0.02 equiv.).
-
Solvent Addition: Add a suitable solvent, such as carbon tetrachloride (CCl₄), to the flask.
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The reaction is typically complete within 3-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the precipitate with a small amount of solvent.
-
Combine the organic filtrates and wash sequentially with saturated aqueous sodium sulfite (Na₂SO₃) solution and brine.
-
-
Purification: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield (E)-tert-Butyl 4-bromobut-2-enoate.
Chemical Reactivity and Synthetic Applications
The dual functionality of this reagent makes it a powerful tool for introducing complex fragments in a single step or for sequential modifications.
Suzuki-Miyaura Cross-Coupling: Forging Biaryl Scaffolds
A primary application of (E)-tert-Butyl 4-bromobut-2-enoate is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds, which are prevalent in pharmaceuticals.[9] The allylic bromide serves as the electrophilic partner, coupling with a wide range of arylboronic acids to introduce aromatic moieties, thereby constructing valuable biaryl scaffolds.[1][10] The reaction proceeds with retention of the double bond's (E)-geometry.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methods for similar substrates.[5][10]
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
Reagent Addition: Add (E)-tert-Butyl 4-bromobut-2-enoate (1.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC.
-
Workup:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired 4-arylbut-2-enoate product.
Michael Addition: A Versatile Michael Acceptor
The electron-withdrawing nature of the ester group polarizes the alkene, making the β-carbon electrophilic and susceptible to nucleophilic attack. This classifies the compound as an excellent Michael acceptor.[11][12] A wide range of nucleophiles (Michael donors), such as enolates, amines, and thiols, can undergo conjugate addition to form new carbon-carbon and carbon-heteroatom bonds.[13][14] This reaction is fundamental for extending carbon chains and building complex molecular frameworks.
Representative Experimental Protocol: Michael Addition with Diethyl Malonate
This protocol is based on general procedures for Michael additions to α,β-unsaturated esters.[3][12]
-
Setup: To a solution of a weak base, such as sodium ethoxide (1.1 equiv.), in anhydrous ethanol at 0 °C, add diethyl malonate (1.05 equiv.) dropwise. Stir for 15 minutes to generate the enolate.
-
Reagent Addition: Add a solution of (E)-tert-Butyl 4-bromobut-2-enoate (1.0 equiv.) in anhydrous ethanol dropwise to the enolate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Advanced Applications in Heterocycle and Probe Synthesis
Beyond these fundamental reactions, (E)-tert-Butyl 4-bromobut-2-enoate serves as a strategic precursor in more complex synthetic endeavors.
-
Heterocyclic Synthesis: It is a valuable building block for constructing heterocyclic scaffolds, such as tetrahydroquinolines.[11] While not typically a direct cyclization precursor, it can be used to introduce the necessary four-carbon side chain onto an aniline derivative via nucleophilic substitution. Subsequent chemical modifications and an intramolecular cyclization step can then form the desired heterocyclic ring system.
-
Fluorescent Probes: In the development of fluorescent probes for bioimaging, the reagent can act as a versatile linker.[1] The allylic bromide allows for covalent attachment to a biomolecule-targeting ligand, while the ester functionality can be hydrolyzed or modified to conjugate a fluorophore, bridging the two key components of the probe.[15][16]
Conclusion
(E)-tert-Butyl 4-bromobut-2-enoate is a high-value synthetic intermediate whose utility is rooted in its predictable and distinct reactivity at two functional sites. It provides reliable access to complex carbon skeletons through well-established and robust protocols like the Suzuki-Miyaura coupling and Michael addition. For the medicinal chemist and drug development professional, its capacity to serve as a versatile linker and a precursor to important heterocyclic cores underscores its significance in constructing novel molecular entities with potential therapeutic value. Proper adherence to safety protocols is essential to harness the full synthetic potential of this powerful reagent.
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